7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one
Description
7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a trifluoromethyl and dinitro-substituted phenoxy group at the 7-position of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
The methyl group at the 4-position of the coumarin ring distinguishes this compound from structurally related analogs, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O7/c1-8-4-15(23)29-14-7-10(2-3-11(8)14)28-16-12(21(24)25)5-9(17(18,19)20)6-13(16)22(26)27/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQWFFKEFWJPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2H-chromen-2-one and 2,6-dinitro-4-(trifluoromethyl)phenol.
Coupling Reaction: The key step involves the coupling of 4-methyl-2H-chromen-2-one with 2,6-dinitro-4-(trifluoromethyl)phenol under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chromen-2-one core can interact with hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Coumarin Derivatives
Key Observations:
Substituent Effects on Yield and Synthesis: Halogenated derivatives (e.g., compounds 16–18) exhibit variable yields (53–80%), with longer alkoxy chains (e.g., butoxy in compound 17) correlating with reduced yields, likely due to steric hindrance or solubility challenges during purification .
Melting Points and Physicochemical Properties: Halogenated analogs (compounds 16–18) display melting points between 84–141°C, influenced by crystallinity and intermolecular interactions. The target compound’s melting point is unreported, but trifluoromethyl and nitro groups typically increase melting points compared to non-polar substituents . The phenyl-substituted analog (C₂₂H₁₁F₃N₂O₇) in has a higher molecular weight than the target compound, which may affect solubility and bioavailability .
Spectroscopic and Structural Confirmation: Compounds 16–18 were characterized using IR, NMR, and EIMS, confirming the integrity of the coumarin core and substituent placement.
Biological Activity
7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one, also known by its CAS number 314742-01-3, is a complex organic compound that has garnered attention for its potential biological activities. The structural features, particularly the presence of nitro and trifluoromethyl groups, enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Chemical Formula : C17H9F3N2O7
- Molecular Weight : 410.26 g/mol
- Density : 1.560 g/cm³ (predicted)
- Boiling Point : 466.7 °C (predicted)
The biological activity of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity through hydrogen bonding interactions with enzyme residues .
- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related cellular damage .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and disruption of cellular homeostasis .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of related compounds and provided insights into the mechanisms by which 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one exerts its effects:
- Study on Enzyme Inhibition : A comparative study on structurally similar compounds revealed that those with trifluoromethyl substitutions demonstrated enhanced inhibitory effects on AChE and BChE due to increased lipophilicity and membrane permeability .
- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on various cancer cell lines indicated that the compound's structural features significantly influence its ability to induce apoptosis. Specifically, substitutions at the phenyl ring were found to enhance cytotoxicity against specific cancer types .
Q & A
Q. What synthetic routes are recommended for synthesizing 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one, and how are key reaction parameters optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between 4-methyl-7-hydroxycoumarin and 2,6-dinitro-4-(trifluoromethyl)chlorobenzene. Critical parameters include:
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF (anhydrous) | Reactivity ↑ |
| Base | K₂CO₃ (2.5 eq) | Side products ↓ |
| Reaction Time | 18 hours | Conversion >95% |
| Monitoring Method | HPLC/TLC (hexane:EtOAc 7:3) | Purity control |
Q. Which analytical techniques are most reliable for structural confirmation?
Methodological Answer: Combine spectroscopic and crystallographic methods:
Q. Table 2: Key Spectral Signatures
| Technique | Diagnostic Feature | Reference Data |
|---|---|---|
| ¹³C NMR | Coumarin C=O at δ 160–165 ppm | δ 163.2 ppm |
| X-ray | Unit cell dimensions (Å) | a=22.3701, b=6.8836 |
| HRMS | Isotope pattern for CF₃/NO₂ | m/z 428.0473 [M+H]+ |
Q. What purification strategies address polarity challenges in this compound?
Methodological Answer:
- Column chromatography : Use silica gel with hexane:EtOAc (gradient 9:1 → 7:3) . Add 1% acetic acid to reduce tailing .
- Preparative HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time 14–16 min .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray data be resolved during structural validation?
Methodological Answer:
- Dynamic NMR analysis : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., hindered rotation of the nitroaryl group) .
- DFT calculations : Compare experimental X-ray bond lengths/angles with B3LYP/6-311+G(d,p)-optimized structures .
- Overlay experiments : Superimpose crystallographic and NMR-derived structures using software like Mercury .
Q. Table 3: Data Reconciliation Workflow
| Discrepancy | Resolution Strategy | Tools/References |
|---|---|---|
| Bond length mismatch | Compare DFT vs. X-ray data | Gaussian, Mercury |
| Signal splitting | VT-NMR in DMSO-d₆ (25–80°C) |
Q. What strategies prevent thermal decomposition during thermal analysis (DSC/TGA)?
Methodological Answer:
Q. Table 4: Thermal Stability Parameters
| Condition | Optimal Setting | Outcome |
|---|---|---|
| Heating Rate | 5°C/min | Clear phase transitions |
| Sample Mass | 3–5 mg | Avoids self-heating |
| Pre-annealing | 80°C for 1 hour | Removes solvent |
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
Methodological Answer:
- Molecular Electrostatic Potential (MEP) : Identify electron-rich regions (e.g., coumarin oxygen vs. nitroaryl ring) .
- Fukui Functions : Calculate nucleophilic (f⁻) indices to rank reactive sites .
- Validation : Synthesize derivatives targeting predicted positions and compare yields (e.g., C-3 nitroaryl substitution at 72% yield ).
Q. Table 5: Reactivity Prediction vs. Experimental Data
| Position | MEP Charge (e) | Predicted Reactivity | Experimental Yield |
|---|---|---|---|
| Coumarin C-5 | -0.42 | Low | 15% |
| Nitroaryl C-3 | -0.18 | High | 72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
